molecular formula C17H19NO5 B1204103 Crinamidine

Crinamidine

Cat. No. B1204103
M. Wt: 317.34 g/mol
InChI Key: HHEOZJCKMANJQV-CUQLUGJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crinamidine is an alkaloid.

Scientific Research Applications

Alkaloid Identification and Production

Crinamidine is one of the alkaloids identified in the in vitro propagated bulblets of Crinum moorei. The study highlighted the influence of light, benzyladenine (BA), and charcoal supplementation of the tissue culture medium on the levels of specific alkaloids, including crinamidine, in both the bulblets and media (Fennell, Elgorashi, & van Staden, 2003).

Enzyme Inhibitory Effects

A study on Amaryllidaceae alkaloids evaluated crinamidine for its acetylcholinesterase enzyme (AChE) inhibitory activity. Though crinamidine had weak activity, the study contributed to understanding its potential in influencing biological pathways, highlighting the diverse biochemical interactions of such alkaloids (Elgorashi, Stafford, & van Staden, 2004).

Organ-to-Organ and Seasonal Variation

Research on Crinum macowanii revealed significant organ-to-organ variations for several alkaloids including crinamidine. The study also noted that crinamidine showed significant seasonal variation, indicating the dynamic nature of alkaloid production in plants and the potential influence of environmental factors on their biosynthesis (Elgorashi, Drewes, & van Staden, 2002).

properties

Product Name

Crinamidine

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(1S,13R,15R,16S,18R)-9-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-trien-15-ol

InChI

InChI=1S/C17H19NO5/c1-20-13-8-6-18-3-2-17(9(8)4-11-15(13)22-7-21-11)12(18)5-10(19)14-16(17)23-14/h4,10,12,14,16,19H,2-3,5-7H2,1H3/t10-,12-,14+,16+,17+/m1/s1

InChI Key

HHEOZJCKMANJQV-CUQLUGJVSA-N

Isomeric SMILES

COC1=C2CN3CC[C@@]4([C@H]3C[C@H]([C@H]5[C@@H]4O5)O)C2=CC6=C1OCO6

Canonical SMILES

COC1=C2CN3CCC4(C3CC(C5C4O5)O)C2=CC6=C1OCO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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